molecular formula C28H24O4 B12532695 2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol CAS No. 678967-07-2

2,2'-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol

Cat. No.: B12532695
CAS No.: 678967-07-2
M. Wt: 424.5 g/mol
InChI Key: CKHRBRRGIGQIEA-UHFFFAOYSA-N
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Description

2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is a stilbene-based bisphenol compound. Stilbene derivatives are known for their diverse applications in various fields, including materials science, chemistry, and biology. This compound, in particular, is characterized by its two methoxyphenyl groups attached to an ethene-diyl backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol can be achieved through a high-yielding two-step approach. The first step involves the catalyst-free thermal decarboxylation of cinnamic acids, such as p-coumaric, ferulic, and sinapic acid, by refluxing them in dimethylformamide (DMF) under a nitrogen atmosphere. This process results in the formation of vinyl phenols .

In the second step, the vinyl phenols undergo olefin metathesis using a Grubbs–Hoveyda 2nd generation catalyst. This reaction leads to the direct precipitation of the bisphenols from the reaction mixture. The overall yields for this synthesis are high, with 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol achieving an 88% yield .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions could enhance the efficiency and scalability of the process. Additionally, the development of more sustainable and cost-effective catalysts could further improve industrial production.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under appropriate conditions.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is primarily related to its ability to interact with various molecular targets through its phenolic and methoxy groups. These interactions can lead to the modulation of biological pathways, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[1,2-Bis(2-methoxyphenyl)ethene-1,2-diyl]diphenol is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of methoxy groups enhances its solubility in organic solvents and its potential for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

CAS No.

678967-07-2

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

IUPAC Name

2-[2-(2-hydroxyphenyl)-1,2-bis(2-methoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C28H24O4/c1-31-25-17-9-5-13-21(25)27(19-11-3-7-15-23(19)29)28(20-12-4-8-16-24(20)30)22-14-6-10-18-26(22)32-2/h3-18,29-30H,1-2H3

InChI Key

CKHRBRRGIGQIEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=C(C2=CC=CC=C2O)C3=CC=CC=C3OC)C4=CC=CC=C4O

Origin of Product

United States

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